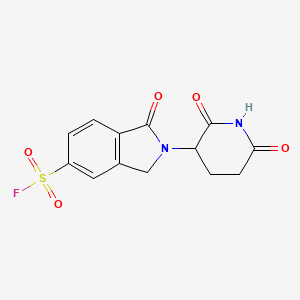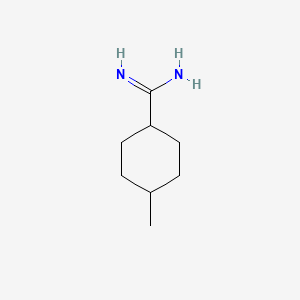
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol is an organic compound that features a bromine atom, a hydroxymethyl group, and a cyclopropyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol typically involves the bromination of 2-(1-(hydroxymethyl)cyclopropyl)phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-Bromo-2-(1-(carboxymethyl)cyclopropyl)phenol.
Reduction: 2-(1-(hydroxymethyl)cyclopropyl)phenol.
Substitution: 5-Azido-2-(1-(hydroxymethyl)cyclopropyl)phenol.
Aplicaciones Científicas De Investigación
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group adds rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
2-(1-(Hydroxymethyl)cyclopropyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-(1-(hydroxymethyl)cyclopropyl)phenol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)aniline: Contains an amino group instead of a hydroxyl group, which can significantly alter its reactivity and interactions.
Uniqueness: 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature, combined with the hydroxymethyl and cyclopropyl groups, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-bromo-2-[1-(hydroxymethyl)cyclopropyl]phenol |
InChI |
InChI=1S/C10H11BrO2/c11-7-1-2-8(9(13)5-7)10(6-12)3-4-10/h1-2,5,12-13H,3-4,6H2 |
Clave InChI |
OTIAGRPSVFOZQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=C(C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)







![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
